![molecular formula C10H19N3 B1604020 N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine CAS No. 1007520-12-8](/img/structure/B1604020.png)
N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine
Übersicht
Beschreibung
“N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine” is a chemical compound with a molecular formula of C9H17N3 . It’s a type of pyrazole, which are known as versatile scaffolds in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine” involves a pyrazole ring, which is a five-membered heterocycle derived from the parent pyrazole . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity .Chemical Reactions Analysis
Pyrazoles are known to exhibit tautomerism, which can influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Physical And Chemical Properties Analysis
“N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine” has a molecular weight of 167.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyrazole derivatives have been studied for their inhibitory effects on metal corrosion in acidic media. A study highlighted the efficiency of certain bipyrazole compounds in preventing iron corrosion in hydrochloric acid solutions, revealing that these compounds act as efficient corrosion inhibitors. The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 93% efficiency at specific concentrations. These inhibitors function by adsorbing onto the metal surface, following the Langmuir adsorption isotherm model, thereby providing a protective layer against corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Coordination Chemistry and Reactivity
Research into the coordination chemistry of pyrazole derivatives with metals has provided insights into the synthesis of new compounds with potential applications in catalysis and materials science. For example, the interaction of N-alkylaminopyrazole ligands with palladium(II) leads to the formation of complexes that have been characterized through various spectroscopic techniques, revealing the potential for these complexes in catalytic processes (Pañella et al., 2006).
Antitumor, Antifungal, and Antibacterial Activities
Pyrazole derivatives have been synthesized and characterized, with some showing significant biological activities. These activities include antitumor, antifungal, and antibacterial effects, highlighting the potential of pyrazole derivatives in medicinal chemistry and drug development. The structures of these compounds were elucidated through various analytical techniques, and their bioactivities were confirmed through experimental studies (Titi et al., 2020).
Analytical and Structural Studies
Pyrazole derivatives have also been the subject of analytical and structural studies to understand their chemical properties better and explore their potential applications. This includes the synthesis of platinum(II) and palladium(II) complexes with pyrazole ligands, which have been analyzed to understand the ligands' coordination behavior and the complexes' structural characteristics (Castellano et al., 2008).
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)13-9(4)10(6-11-5)8(3)12-13/h7,11H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQAVIYYCCTQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629682 | |
| Record name | 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-N-methylmethanamine | |
CAS RN |
1007520-12-8 | |
| Record name | 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1603938.png)
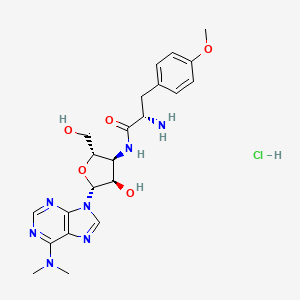
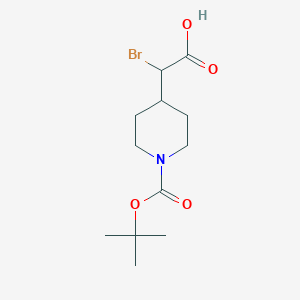
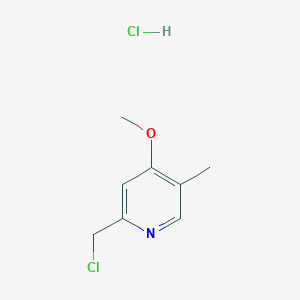

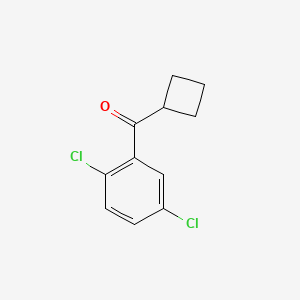
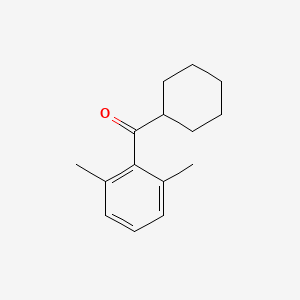
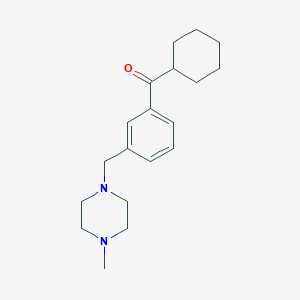
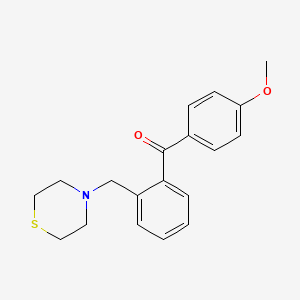
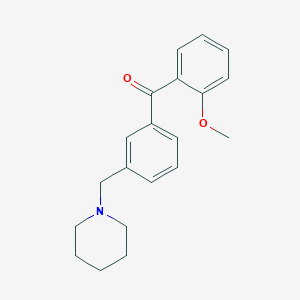


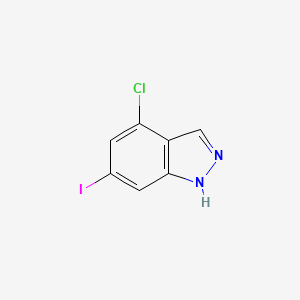
![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)